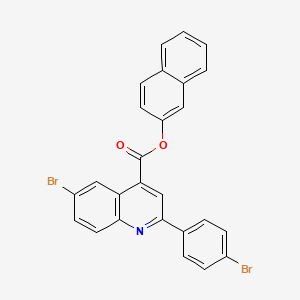![molecular formula C16H19NO4 B12464822 2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)
2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrolycorine is a naturally occurring alkaloid derived from the plant Lycoris radiata. It is a derivative of lycorine, which is known for its various pharmacological properties. Dihydrolycorine has gained attention due to its potential therapeutic applications, particularly in the treatment of cardiac fibrosis and dysfunction following myocardial infarction .
准备方法
Synthetic Routes and Reaction Conditions
Dihydrolycorine is typically synthesized through the hydrogenation of lycorine. The process involves the reduction of lycorine using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective reduction of the double bonds in lycorine, resulting in the formation of dihydrolycorine .
Industrial Production Methods
Industrial production of dihydrolycorine follows similar synthetic routes but on a larger scale. The process involves the extraction of lycorine from the bulbs of Lycoris radiata, followed by its hydrogenation to produce dihydrolycorine. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
Dihydrolycorine undergoes various chemical reactions, including:
Oxidation: Dihydrolycorine can be oxidized to form corresponding oxides.
Reduction: Further reduction of dihydrolycorine can lead to the formation of fully saturated derivatives.
Substitution: Dihydrolycorine can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
Dihydrolycorine has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Cardiovascular Protection: Dihydrolycorine has shown promise in attenuating cardiac fibrosis and dysfunction by downregulating Runx1 following myocardial infarction.
Neuroprotection: It has neuroprotective properties and can protect against anoxia damage in the brain.
Antihypertensive Effects: Dihydrolycorine exhibits antihypertensive activity by inhibiting methoxamine-induced contraction of isolated rabbit aortic rings and rat anococcygeus muscle.
Antitumor Activity: It has been studied for its potential antitumor effects, particularly in animal models.
作用机制
Dihydrolycorine exerts its effects through various molecular targets and pathways. One of the primary mechanisms is the inhibition of protein synthesis in eukaryotic cells by inhibiting the peptide bond formation step. Additionally, dihydrolycorine downregulates the expression of fibrotic genes and apoptosis-related genes, thereby preventing adverse cardiac remodeling following myocardial infarction .
相似化合物的比较
Dihydrolycorine is structurally similar to other alkaloids derived from Lycoris radiata, such as lycorine and galanthamine. it has distinct pharmacological properties that set it apart:
Lycorine: Known for its anti-inflammatory, antiviral, and antitumor properties.
Galanthamine: Primarily used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Dihydrolycorine’s unique combination of cardiovascular protection, neuroprotection, and antihypertensive effects makes it a valuable compound for further research and potential therapeutic applications .
属性
IUPAC Name |
5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h4-5,8,11,14-16,18-19H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJILFEGOWCJNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12464742.png)
![Disodium dihydrate hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate](/img/structure/B12464747.png)


![N-benzyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B12464760.png)

![4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464780.png)
![2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol](/img/structure/B12464786.png)


![7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B12464806.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12464814.png)

![2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B12464825.png)
